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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published clinical trial data for MK-0736, an
investigational 11p-hydroxysteroid dehydrogenase type 1 (11p3-HSD1) inhibitor. As direct
reproducibility studies for the pivotal clinical trial (NCT002744716) have not been identified in
publicly available literature, this document focuses on a detailed comparison with a co-
evaluated alternative, MK-0916, and discusses the broader context of 113-HSD1 inhibitor
development.

Executive Summary

MK-0736, a selective 113-HSD1 inhibitor, was investigated for its potential to treat
hypertension in overweight and obese patients. The primary clinical trial (NCT00274716) did
not meet its primary endpoint of a statistically significant reduction in sitting diastolic blood
pressure compared to placebo.[1] However, modest improvements were observed in certain
secondary endpoints, including reductions in LDL-cholesterol and body weight.[1] This guide
presents the available quantitative data from this trial, details the experimental protocols, and
provides a comparative perspective with another 11(3-HSD1 inhibitor, MK-0916, which was
studied in the same trial. The broader landscape of this class of drugs suggests that while
preclinical models were promising, clinical efficacy in humans has been challenging to
establish, with some studies pointing towards potential off-target effects.[2]
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Data Presentation: MK-0736 vs. MK-0916 and
Placebo

The following tables summarize the key quantitative outcomes from the 12-week, randomized,
placebo-controlled clinical trial of MK-0736 and MK-0916 in overweight to obese patients with
hypertension.[1]

Table 1: Baseline Demographics and Clinical Characteristics

L MK-0736 (2 MK-0736 (7 MK-0916 (6
Characteristic Placebo (n=52)
mg/d) (n=51) mgld) (n=54) mgld) (n=53)

Age (years),

mean (SD) 538 (9.9) 54.1(.1) 53.3(9.8) 54.5 (9.2)

Body Mass Index
(kg/m 2), mean 33.2(3.8) 33.5(4.1) 32.9 (3.6) 33.8 (4.0)
(SD)

Sitting Diastolic
BP (mm Hg), 94.9 (4.1) 95.3 (4.3) 95.1 (4.2) 95.4 (4.5)
mean (SD)

Sitting Systolic
BP (mm Hg), 142.1 (10.2) 143.2 (10.8) 141.8 (9.9) 142.8 (11.1)
mean (SD)

LDL-Cholesterol
(mg/dL), mean 125.9 (30.1) 128.0 (32.4) 126.3 (29.8) 129.1 (31.5)
(SD)

HDL-Cholesterol
(mg/dL), mean 45.2 (11.1) 44.8 (10.9) 46.1 (12.0) 45.5 (11.5)
(SD)

Data extracted from Shah S, et al. J Am Soc Hypertens. 2011 May-Jun;5(3):166-76.[1]

Table 2: Placebo-Adjusted Changes from Baseline at Week 12
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Endpoint MK-0736 (7 mgl/d) MK-0916 (6 mgl/d)
Sitting Diastolic Blood

-2.2 (P =0.157) -1.8 (P =0.254)
Pressure (mm Hg)
LDL-Cholesterol (%) -12.3 -8.5
HDL-Cholesterol (%) -6.3 -5.1
Body Weight (kg) -1.4 -1.1

Data extracted from Shah S, et al. J Am Soc Hypertens. 2011 May-Jun;5(3):166-76.[1] The
primary endpoint was the placebo-adjusted change from baseline in trough sitting diastolic
blood pressure for the 7 mg/d MK-0736 group.[1]

Experimental Protocols

The pivotal study for MK-0736 (NCT00274716) was a multicenter, randomized, placebo-
controlled, double-blind, parallel-group trial.[1]

Inclusion Criteria:
e Age: 18-75 years

e Hypertension: Sitting diastolic blood pressure (SiDBP) between 90 and 104 mm Hg and
sitting systolic blood pressure (SiSBP) < 160 mm Hg after a washout period of prior
antihypertensive medications.

e Body Mass Index (BMI): 227 to <41 kg/m 2.[1]

Treatment Arms:

MK-0736: 2 mg/day or 7 mg/day

MK-0916: 6 mg/day

Placebo

Duration: 12 weeks[1]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.researchgate.net/publication/233703713_Structure_and_Inhibitor_Binding_Mechanisms_of_11b_-Hydroxysteroid_Dehydrogenase_Type_1
https://www.benchchem.com/product/b1677231?utm_src=pdf-body
https://www.researchgate.net/publication/233703713_Structure_and_Inhibitor_Binding_Mechanisms_of_11b_-Hydroxysteroid_Dehydrogenase_Type_1
https://www.benchchem.com/product/b1677231?utm_src=pdf-body
https://www.researchgate.net/publication/233703713_Structure_and_Inhibitor_Binding_Mechanisms_of_11b_-Hydroxysteroid_Dehydrogenase_Type_1
https://www.researchgate.net/publication/233703713_Structure_and_Inhibitor_Binding_Mechanisms_of_11b_-Hydroxysteroid_Dehydrogenase_Type_1
https://www.benchchem.com/product/b1677231?utm_src=pdf-body
https://www.researchgate.net/publication/233703713_Structure_and_Inhibitor_Binding_Mechanisms_of_11b_-Hydroxysteroid_Dehydrogenase_Type_1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Primary Endpoint:

e The primary efficacy endpoint was the placebo-adjusted change from baseline in trough
sitting diastolic blood pressure at week 12 for the MK-0736 7 mg/d group.[1]

Secondary Endpoints:

o Changes from baseline in sitting systolic blood pressure.

e Changes in lipid profiles (LDL-C, HDL-C).

e Changes in body weight.[1]

Safety Assessments:

o Adverse events were monitored throughout the study.

o Laboratory safety tests and vital signs were regularly assessed.

Signaling Pathway and Experimental Workflow

The therapeutic rationale for 113-HSD1 inhibitors is based on their ability to modulate the
availability of active glucocorticoids at the tissue level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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